Cas no 376581-24-7 (Quinoline-6-boronic acid)
Quinoline-6-boronic acid Chemical and Physical Properties
Names and Identifiers
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- Quinoline-6-boronic acid
- 6-Quinolineboronicaid
- quinolin-6-yl-6-boronic acid
- Quinolin-6-ylboronic acid
- 6-Quinolinylboronic acid
- Boronicacid, 6-quinolinyl- (9CI)
- 6-quinolineboronic acid
- BORONIC ACID, 6-QUINOLINYL-
- (quinolin-6-yl)boronic acid
- quinolin-6-ylboronicacidhydrochloride
- PubChem1880
- 6-quinolylboronic acid
- Quinoline-6-boronicacid
- Boronic acid,B-6-quinolinyl-
- JLOLSBLXNMVKGY-UHFFFAOYSA-N
- BBL104194
- STL558024
- quinoline-6-boronic acid, AldrichCPR
- AMY1630
- AC-33461
- B-6-Quinolinylboronic acid
- DTXSID40400626
- 376581-24-7
- AB13210
- DS-1617
- SCHEMBL360458
- FT-0645169
- CS-D1096
- 6-Quinolineboronicacid
- EN300-212533
- Q0098
- J-524180
- BB 0261597
- AKOS002664290
- MFCD03093100
- SY022324
- DB-025133
- ALBB-011843
-
- MDL: MFCD03093100
- Inchi: 1S/C9H8BNO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12-13H
- InChI Key: JLOLSBLXNMVKGY-UHFFFAOYSA-N
- SMILES: OB(C1C=CC2C(=CC=CN=2)C=1)O
Computed Properties
- Exact Mass: 173.06500
- Monoisotopic Mass: 173.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.4
Experimental Properties
- Density: 1.289
- Melting Point: 106-109°C
- Boiling Point: 400°C at 760 mmHg
- Flash Point: 195.871°C
- Refractive Index: 1.645
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 53.35000
- LogP: -0.08540
Quinoline-6-boronic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38-36/38-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
Quinoline-6-boronic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quinoline-6-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0082-1g |
Quinoline-6-boronic acid |
376581-24-7 | 97% | 1g |
424.02CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0082-5g |
Quinoline-6-boronic acid |
376581-24-7 | 97% | 5g |
1356.87CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0082-25g |
Quinoline-6-boronic acid |
376581-24-7 | 97% | 25g |
6105.91CNY | 2021-05-07 | |
| Alichem | A189004657-5g |
Quinolin-6-ylboronic acid |
376581-24-7 | 95% | 5g |
$232.17 | 2023-09-02 | |
| Alichem | A189004657-10g |
Quinolin-6-ylboronic acid |
376581-24-7 | 95% | 10g |
$267.50 | 2023-09-02 | |
| Alichem | A189004657-25g |
Quinolin-6-ylboronic acid |
376581-24-7 | 95% | 25g |
$651.78 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Q0098-5G |
Quinolin-6-ylboronic Acid (contains varying amounts of Anhydride) |
376581-24-7 | 5g |
¥370.00 | 2024-04-16 | ||
| Fluorochem | 092413-25g |
Quinoline-6-boronic acid |
376581-24-7 | 97% | 25g |
£345.00 | 2022-03-01 | |
| Chemenu | CM102053-5g |
quinolin-6-yl-6-boronic acid |
376581-24-7 | 0.95 | 5g |
$125 | 2021-08-06 | |
| ChemScence | CS-D1096-5g |
Boronic acid, B-6-quinolinyl- |
376581-24-7 | 98.94% | 5g |
$73.0 | 2022-04-27 |
Quinoline-6-boronic acid Suppliers
Quinoline-6-boronic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Quinoline-6-boronic acid
Introduction to Quinoline-6-boronic acid (CAS No. 376581-24-7)
Quinoline-6-boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 376581-24-7, belongs to the quinoline derivatives family, which is well-known for its broad spectrum of biological activities. The introduction of a boronic acid moiety at the 6-position of the quinoline core enhances its reactivity, making it a valuable intermediate in various synthetic processes.
The structure of Quinoline-6-boronic acid consists of a fused bicyclic system comprising a benzene ring and a pyridine ring, with a boronic acid functional group attached to the 6-position of the quinoline scaffold. This structural feature imparts unique chemical properties that make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely employed in the synthesis of complex organic molecules. The boronic acid group is highly reactive towards palladium catalysts, facilitating the formation of carbon-carbon bonds under mild conditions.
In recent years, Quinoline-6-boronic acid has been extensively studied for its potential applications in drug development. Quinoline derivatives have a long history of use in medicinal chemistry, with several compounds exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of the boronic acid group into this framework opens up new possibilities for designing novel therapeutic agents. For instance, researchers have explored its utility in generating small-molecule inhibitors targeting specific biological pathways relevant to diseases such as cancer and infectious disorders.
One of the most compelling aspects of Quinoline-6-boronic acid is its role as a key intermediate in the synthesis of bioactive molecules. The boronic acid functionality allows for efficient coupling with aryl halides or alkynes via palladium-catalyzed reactions, enabling the construction of intricate molecular architectures. This capability has been leveraged in the development of novel quinoline-based drugs that exhibit improved pharmacokinetic profiles and enhanced therapeutic efficacy. Additionally, the compound’s stability under various reaction conditions makes it a reliable choice for synthetic chemists working on complex molecule assembly.
Recent advancements in computational chemistry have further highlighted the significance of Quinoline-6-boronic acid in drug discovery. Molecular modeling studies have demonstrated that quinoline derivatives can interact with biological targets through multiple binding modes, enhancing their binding affinity and selectivity. The boronic acid group plays a crucial role in these interactions by forming hydrogen bonds or participating in π-stacking interactions with amino acid residues in proteins. Such insights have guided the rational design of next-generation quinoline-based therapeutics with improved target engagement.
The versatility of Quinoline-6-boronic acid extends beyond pharmaceutical applications into materials science. Boron-containing heterocycles are increasingly being explored for their potential use in organic electronics, including light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the boron atom in Quinoline-6-boronic acid contributes to its ability to act as an effective electron acceptor or mediator in such systems. Researchers have utilized this compound to develop novel organic semiconductors that exhibit superior charge transport properties, paving the way for more efficient electronic devices.
In conclusion, Quinoline-6-boronic acid (CAS No. 376581-24-7) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its chemical properties continues to evolve, so too will its applications in drug development and materials science. The ongoing exploration of this compound underscores its importance as a building block for innovative chemical solutions.
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